molecular formula C15H13FN2O5 B2801006 dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986518-93-7

dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate

Cat. No.: B2801006
CAS No.: 1986518-93-7
M. Wt: 320.276
InChI Key: QTGFTIUTGVXVDT-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate typically involves the reaction of 2-fluorobenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized with dimethyl oxalate under basic conditions to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
  • Dimethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
  • Dimethyl 1-[2-(2-bromophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate

Uniqueness

Dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5/c1-22-14(20)12-13(15(21)23-2)18(8-17-12)7-11(19)9-5-3-4-6-10(9)16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGFTIUTGVXVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C=N1)CC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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